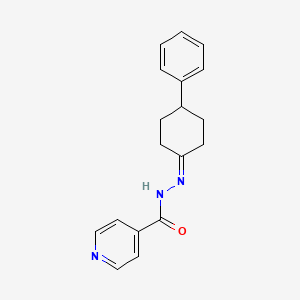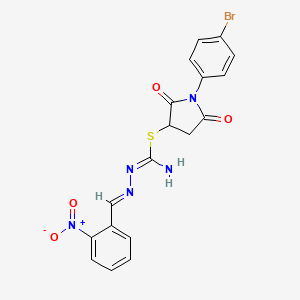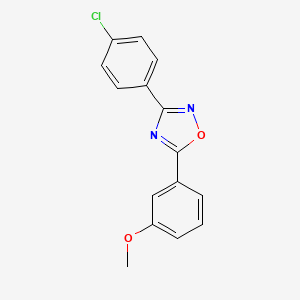![molecular formula C14H12BrNO4 B5775811 {5-bromo-2-[(3-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5775811.png)
{5-bromo-2-[(3-nitrobenzyl)oxy]phenyl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{5-bromo-2-[(3-nitrobenzyl)oxy]phenyl}methanol, also known as NBOMe-Br, is a synthetic compound that belongs to the family of phenethylamines. It is a potent hallucinogenic drug that has gained popularity in recent years due to its similarity to LSD and other psychedelic compounds. The compound was first synthesized in 2003 and has since been used in scientific research to study its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of {5-bromo-2-[(3-nitrobenzyl)oxy]phenyl}methanol involves its binding to the 5-HT2A receptor, which is a subtype of the serotonin receptor. This binding triggers a cascade of events that ultimately leads to the hallucinogenic effects of the compound. The exact mechanism by which {5-bromo-2-[(3-nitrobenzyl)oxy]phenyl}methanol produces its effects is still not fully understood, but it is thought to involve changes in the activity of certain brain regions.
Biochemical and Physiological Effects
The biochemical and physiological effects of {5-bromo-2-[(3-nitrobenzyl)oxy]phenyl}methanol are similar to those of other hallucinogenic drugs. The compound can cause altered perceptions of reality, changes in mood, and hallucinations. It can also cause changes in heart rate, blood pressure, and body temperature. The effects of {5-bromo-2-[(3-nitrobenzyl)oxy]phenyl}methanol can last for several hours and can be very intense.
Advantages and Limitations for Lab Experiments
One advantage of using {5-bromo-2-[(3-nitrobenzyl)oxy]phenyl}methanol in lab experiments is its potency. The compound is very potent and can produce effects at very low doses, which makes it useful for studying the effects of hallucinogenic drugs. However, one limitation is the potential for toxicity. {5-bromo-2-[(3-nitrobenzyl)oxy]phenyl}methanol has been associated with several cases of overdose and death, which makes it important to use caution when handling the compound.
Future Directions
There are several future directions for research on {5-bromo-2-[(3-nitrobenzyl)oxy]phenyl}methanol. One area of interest is its potential as a treatment for anxiety and depression. Another area of interest is its potential as a tool for studying the effects of hallucinogenic drugs on the brain. Further research is needed to fully understand the mechanism of action of {5-bromo-2-[(3-nitrobenzyl)oxy]phenyl}methanol and its potential therapeutic applications.
Conclusion
In conclusion, {5-bromo-2-[(3-nitrobenzyl)oxy]phenyl}methanol is a synthetic compound that has gained popularity in recent years due to its potent hallucinogenic effects. The compound has been used in scientific research to study its mechanism of action and potential therapeutic applications. While there are advantages to using {5-bromo-2-[(3-nitrobenzyl)oxy]phenyl}methanol in lab experiments, caution is needed due to its potential for toxicity. Further research is needed to fully understand the effects of {5-bromo-2-[(3-nitrobenzyl)oxy]phenyl}methanol on the brain and its potential therapeutic applications.
Synthesis Methods
The synthesis of {5-bromo-2-[(3-nitrobenzyl)oxy]phenyl}methanol involves a multi-step process that begins with the reaction of 3-nitrobenzyl bromide with 2-hydroxy-5-bromo-benzaldehyde. The resulting product is then reduced with sodium borohydride to yield the final compound, {5-bromo-2-[(3-nitrobenzyl)oxy]phenyl}methanol. The synthesis of this compound requires specialized equipment and expertise in organic chemistry.
Scientific Research Applications
{5-bromo-2-[(3-nitrobenzyl)oxy]phenyl}methanol has been used in scientific research to study its mechanism of action and potential therapeutic applications. One study found that the compound acts as a partial agonist at the 5-HT2A receptor, which is a target for many hallucinogenic drugs. Other studies have shown that {5-bromo-2-[(3-nitrobenzyl)oxy]phenyl}methanol has potential as a treatment for anxiety and depression.
properties
IUPAC Name |
[5-bromo-2-[(3-nitrophenyl)methoxy]phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO4/c15-12-4-5-14(11(7-12)8-17)20-9-10-2-1-3-13(6-10)16(18)19/h1-7,17H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSXQPMXZZTTGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])COC2=C(C=C(C=C2)Br)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{5-Bromo-2-[(3-nitrobenzyl)oxy]phenyl}methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,3-dimethylphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5775750.png)


![4-[(phenylthio)methyl]-N-(2-pyridinylmethyl)benzamide](/img/structure/B5775766.png)

![methyl 3-[(4-methyl-1-piperidinyl)sulfonyl]benzoate](/img/structure/B5775786.png)

![1-(4-methoxyphenyl)-2-(4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)ethanone](/img/structure/B5775808.png)
![1-cyclooctyl-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5775827.png)

![2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B5775833.png)
![3-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide](/img/structure/B5775839.png)